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Compound of Interest

Compound Name: JNJ-38158471
Cat. No.: B1255802
Get Quote
\ J

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a
Selective VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of INJ-38158471, a potent and
selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and
professionals in drug development, offering detailed insights into its chemical characteristics,
mechanism of action, and preclinical efficacy. All quantitative data is presented in structured
tables for ease of comparison, and key biological pathways and experimental workflows are
visualized using diagrams.

Chemical Structure and Physicochemical Properties

JNJ-38158471 is a small molecule inhibitor belonging to the class of ethylureas. Its chemical
identity and fundamental properties are summarized below.
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Property Value

(E)-1-(4-((6-Amino-5-
IUPAC Name ((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-
chlorophenyl)-3-ethylurea[1]

Chemical Formula C15H17CINe6O3[1][2]
Molecular Weight 364.79 g/mol [1][2]
CCNC(=0)NC1=C(C=C(C=C1)OC2=NC=NC(=
SMILES
C2/C=N\OC)N)CI[2]
CAS Number 951151-97-6[1][2][3]
N DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol
Solubility

>4 mg/mL[1]

Pharmacodynamics and Mechanism of Action

JNJ-38158471 is a highly selective and orally available inhibitor of Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the
formation of new blood vessels, is a critical process in tumor growth and metastasis. By
targeting VEGFR-2, JNJ-38158471 disrupts the signaling cascade that promotes endothelial
cell proliferation, migration, and survival.

Kinase Inhibitory Profile

The inhibitory activity of INJ-38158471 has been characterized against a panel of tyrosine
kinases, demonstrating significant selectivity for VEGFR-2.
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Target Kinase ICs0 (NM)
VEGFR-2 40[3][4]
Ret 180[3]

Kit 500[3]
VEGFR-1 >1000[3]
VEGFR-3 >1000[3]

Signaling Pathway

JNJ-38158471 exerts its anti-angiogenic effects by blocking the ATP-binding site of the
VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon
binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways

crucial for endothelial cell function.
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Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of JINJ-38158471.

Preclinical Pharmacokinetics
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Detailed preclinical pharmacokinetic parameters for INJ-38158471, such as Cmax, Tmax,
AUC, half-life, and oral bioavailability, are not readily available in the public domain based on
the conducted literature search. The compound is described as orally available and well-

tolerated in preclinical studies.[2]

In Vitro and In Vivo Efficacy

The anti-angiogenic and anti-tumor activity of JNJ-38158471 has been demonstrated in a

variety of preclinical models.

In Vitro Studies

Assay Cell Line Treatment Key Findings
Inhibition of VEGF-
VEGFR-2 1-500 nM JNJ-
] HUVEC stimulated VEGFR-2
Autophosphorylation 38158471

autophosphorylation.

Endothelial Cell

Migration

HUVEC

50-1000 nM JNJ-

38158471

Significant inhibition of
VEGF-dependent
HUVEC migration.

In Vivo Studies

Model

Dosing Regimen

Key Findings

Mouse Corneal

Neovascularization

10 or 100 mg/kg, p.o., once
daily

Inhibition of VEGF-induced

corneal neovascularization.

A431 Human Tumor Xenograft

10-200 mg/kg, p.o.

Dose-dependent inhibition of

tumor growth.

HCT116 Human Tumor

Xenograft

10-200 mg/kg, p.o.

Dose-dependent inhibition of

tumor growth.

APC min-Mouse Model

Not specified

Inhibition of polyp formation.

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of scientific
findings. Below are generalized methodologies for key experiments cited in the evaluation of
JNJ-38158471.

HUVEC Migration Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the migration of human umbilical vein
endothelial cells (HUVECSs) towards a chemoattractant, such as VEGF.
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Figure 2: Generalized workflow for a HUVEC migration assay.

Methodology:
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are cultured in appropriate
media.

Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal
migration.

Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well
separated by a porous membrane, is used.

Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to
the lower chamber.

Cell Seeding: A suspension of HUVECS, pre-incubated with various concentrations of JNJ-
38158471 or a vehicle control, is added to the upper chamber.

Incubation: The chamber is incubated for a defined period to allow for cell migration through
the pores of the membrane towards the chemoattractant.

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are
removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal
violet).

Quantification: The number of migrated cells is quantified by microscopy.

Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing
human tumors.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1255802/docs?utm_src=pdf-body#jnj-38158471-a-technical-guide-for-researchers
https://www.benchchem.com/product/b1255802/docs?utm_src=pdf-body#jnj-38158471-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Start: Tumor Cell Culture
(e.g., A431, HCT116)

!

Implant Tumor Cells
Subcutaneously into
Immunocompromised Mice

!

Allow Tumors to Reach
a Palpable Size

Randomize Mice into
Treatment and Control Groups

Administer JNJ-38158471 (p.o.)
or Vehicle Daily

Monitor Tumor Volume
and Body Weight Regularly

Continue Treatment until
Predefined Endpoint

Excise Tumors for
Weight and Further Analysis

End: Compare Tumor Growth
between Groups

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1255802/docs?utm_src=pdf-body-img#jnj-38158471-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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